

Spectroscopic and Synthetic Profile of n-Benzyl-2,2-dimethoxyethanamine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

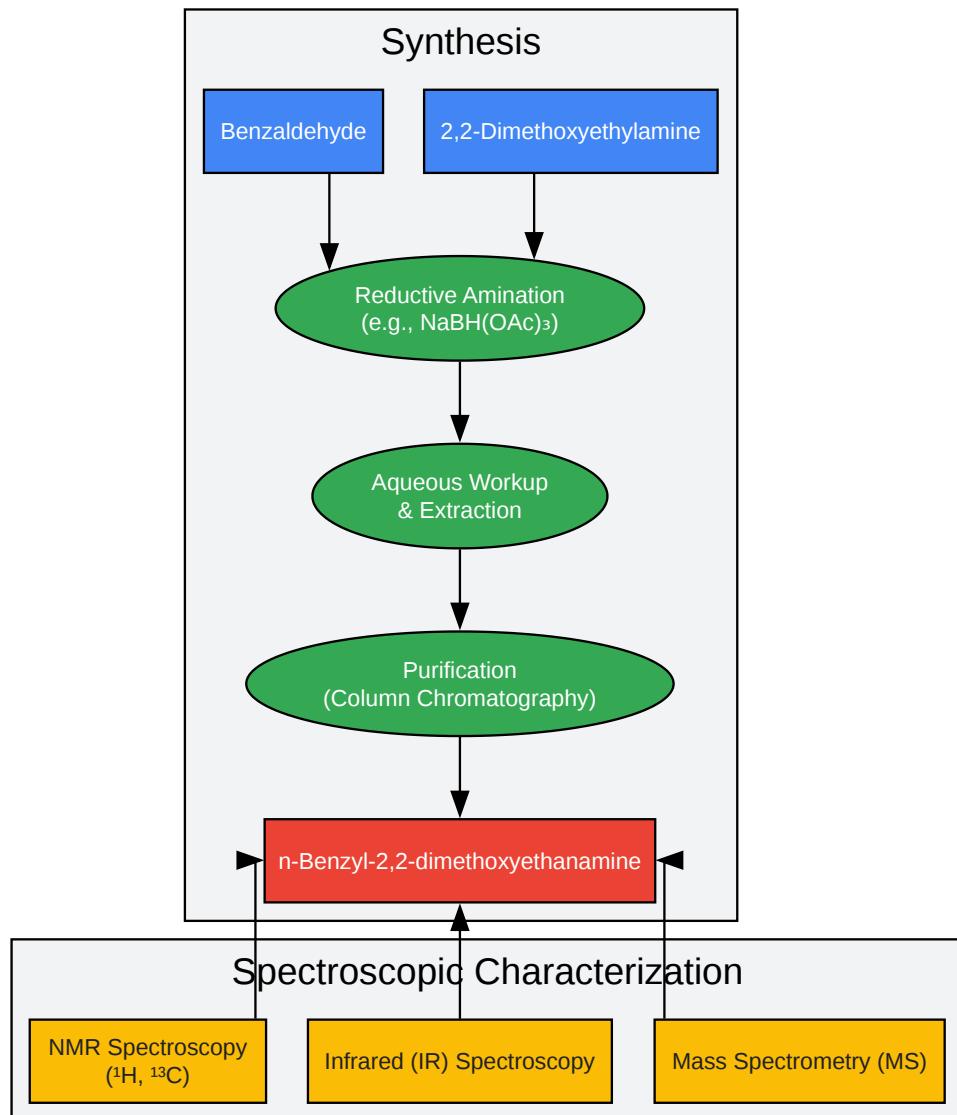
Compound Name:	<i>n</i> -Benzyl-2,2-dimethoxyethanamine
Cat. No.:	B1267077

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data and synthetic methodologies for the chemical compound **n-Benzyl-2,2-dimethoxyethanamine**. While complete, publicly accessible primary spectroscopic data sets are limited, this document compiles known physical properties and presents representative experimental protocols and data formats relevant to researchers in the fields of medicinal chemistry and drug development. The compound is noted for its use in the preparation of guanidylimidazole and guanidylimidazoline derivatives as potential antimalarial agents.^[1]

Physicochemical Properties


n-Benzyl-2,2-dimethoxyethanamine is a liquid at room temperature with the molecular formula C₁₁H₁₇NO₂ and a molecular weight of 195.26 g/mol. A summary of its key physicochemical properties is presented below.

Property	Value	Reference
CAS Number	54879-88-8	[1] [2]
Molecular Formula	C ₁₁ H ₁₇ NO ₂	[2]
Molecular Weight	195.26 g/mol	[2]
Boiling Point	257.7 °C at 760 mmHg	[2]
Density	1.008 g/cm ³	[2]
Flash Point	105.8 °C	[2]

Synthesis and Characterization Workflow

The synthesis of **n-Benzyl-2,2-dimethoxyethanamine** can be achieved through reductive amination, a common and effective method for forming carbon-nitrogen bonds. The general workflow, from synthesis to spectroscopic characterization, is outlined in the diagram below.

Synthesis and Characterization of n-Benzyl-2,2-dimethoxyethanamine

[Click to download full resolution via product page](#)

A schematic overview of the synthesis and subsequent spectroscopic analysis of **n-Benzyl-2,2-dimethoxyethanamine**.

Experimental Protocols

Synthesis of **n-Benzyl-2,2-dimethoxyethanamine** via Reductive Amination

This protocol is a representative procedure based on established methods for reductive amination.

Materials:

- Benzaldehyde
- 2,2-Dimethoxyethylamine
- Sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography
- Ethyl acetate and hexanes for elution

Procedure:

- To a solution of benzaldehyde (1.0 eq) in dichloromethane (DCM), add 2,2-dimethoxyethylamine (1.05 eq).
- Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.
- Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
- Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO_3 solution.

- Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous MgSO_4 .
- Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield **n-Benzyl-2,2-dimethoxyethanamine** as a pure compound.

Spectroscopic Analysis

The following are general procedures for obtaining spectroscopic data for a compound such as **n-Benzyl-2,2-dimethoxyethanamine**.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. The sample is dissolved in deuterated chloroform (CDCl_3) with tetramethylsilane (TMS) as an internal standard.
- Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. A thin film of the neat liquid sample is placed on a salt plate (e.g., NaCl or KBr) for analysis.
- Mass Spectrometry (MS): Mass spectral data is acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer. The sample is dissolved in a suitable solvent such as methanol or acetonitrile and introduced into the mass spectrometer.

Spectroscopic Data

Disclaimer: The following tables present representative spectroscopic data that would be expected for **n-Benzyl-2,2-dimethoxyethanamine** based on its chemical structure. This data is illustrative, as detailed, publicly available spectra are not readily accessible.

Table 1: ^1H NMR Spectroscopic Data (Illustrative)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.35 - 7.20	m	5H	Aromatic (C_6H_5)
3.75	s	2H	$-CH_2-Ph$
4.40	t	1H	$-CH(OCH_3)_2$
3.30	s	6H	$-OCH_3$
2.70	d	2H	$-NH-CH_2-$
2.0 (broad)	s	1H	$-NH-$

Table 2: ^{13}C NMR Spectroscopic Data (Illustrative)

Chemical Shift (δ) ppm	Assignment
139.5	Aromatic C (quaternary)
128.8	Aromatic CH
128.4	Aromatic CH
127.2	Aromatic CH
104.0	$-CH(OCH_3)_2$
54.0	$-OCH_3$
53.5	$-CH_2-Ph$
51.0	$-NH-CH_2-$

Table 3: Infrared (IR) Spectroscopic Data (Illustrative)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3350	weak, broad	N-H stretch
3030	medium	Aromatic C-H stretch
2950, 2850	strong	Aliphatic C-H stretch
1495, 1450	medium	Aromatic C=C stretch
1120, 1070	strong	C-O stretch (acetal)
740, 700	strong	Aromatic C-H bend (monosubstituted)

Table 4: Mass Spectrometry (MS) Data (Illustrative)

m/z	Relative Intensity (%)	Assignment
195	40	[M] ⁺ (Molecular Ion)
164	20	[M - OCH ₃] ⁺
120	100	[M - CH(OCH ₃) ₂] ⁺
91	80	[C ₇ H ₇] ⁺ (Tropylium ion)
75	60	[CH(OCH ₃) ₂] ⁺

In conclusion, while a complete set of primary spectroscopic data for **n-Benzyl-2,2-dimethoxyethanamine** is not publicly available, this guide provides a framework for its synthesis and characterization based on established chemical principles and available data for related compounds. Researchers are encouraged to acquire their own analytical data for rigorous characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-BENZYL-2,2-DIMETHOXYETHANAMINE | 54879-88-8 [chemicalbook.com]
- 2. lookchem.com [lookchem.com]
- To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of n-Benzyl-2,2-dimethoxyethanamine: A Technical Guide], BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1267077#spectroscopic-data-of-n-benzyl-2-2-dimethoxyethanamine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com